molecular formula C14H14N2OS B2368594 1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 927966-12-9

1-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No. B2368594
CAS RN: 927966-12-9
M. Wt: 258.34
InChI Key: XIMYGKBPDPDMOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the tetrahydroquinoline ring could be formed through a Povarov reaction or similar process. The thienylcarbonyl group could be introduced through a Friedel-Crafts acylation using a suitable thienylcarbonyl chloride . The amine group could be introduced through a reduction of a nitro group or an amide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The tetrahydroquinoline ring would likely contribute to the rigidity of the molecule, while the amine and carbonyl groups could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The amine group could be acylated or alkylated. The carbonyl group could undergo reactions typical of ketones, such as nucleophilic addition. The compound could also undergo electrophilic aromatic substitution reactions on the thienyl or quinoline rings .

Scientific Research Applications

properties

IUPAC Name

(6-amino-3,4-dihydro-2H-quinolin-1-yl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c15-11-5-6-12-10(9-11)3-1-7-16(12)14(17)13-4-2-8-18-13/h2,4-6,8-9H,1,3,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMYGKBPDPDMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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